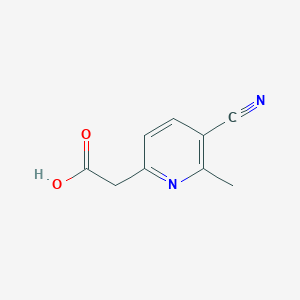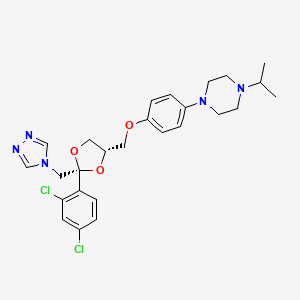
N4-Triazolyl Terconazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-Triazolyl Terconazole is a compound that belongs to the class of triazole antifungal agents. It is primarily used in the treatment of fungal infections, particularly vulvovaginal candidiasis. The compound is known for its ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, thereby disrupting the structure and function of the fungal cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-Triazolyl Terconazole involves the incorporation of a triazole ring into the terconazole structure. One common method for synthesizing triazole-containing compounds is through the use of 3-amino-1,2,4-triazole as a key reagent . The reaction typically involves multistep synthetic routes, including condensation and nucleophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of transition metal-free tandem methods and one-pot reactions to streamline the synthesis and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
N4-Triazolyl Terconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazole ring .
Wissenschaftliche Forschungsanwendungen
N4-Triazolyl Terconazole has a wide range of scientific research applications:
Wirkmechanismus
N4-Triazolyl Terconazole exerts its antifungal effects by inhibiting the enzyme cytochrome P450 14-alpha-demethylase, which is involved in the synthesis of ergosterol. By inhibiting this enzyme, the compound disrupts the production of ergosterol, leading to a depletion of this essential component in the fungal cell membrane. This disruption compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: Another triazole antifungal agent with a similar mechanism of action.
Itraconazole: A triazole antifungal used to treat a variety of fungal infections.
Voriconazole: Known for its broad-spectrum antifungal activity.
Uniqueness
N4-Triazolyl Terconazole is unique in its specific structure, which allows it to effectively target and inhibit the synthesis of ergosterol in fungal cells. Its high efficacy and safety profile make it a valuable option for treating vulvovaginal candidiasis .
Eigenschaften
Molekularformel |
C26H31Cl2N5O3 |
|---|---|
Molekulargewicht |
532.5 g/mol |
IUPAC-Name |
1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C26H31Cl2N5O3/c1-19(2)32-9-11-33(12-10-32)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-31-17-29-30-18-31)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1 |
InChI-Schlüssel |
KJUZYYUILZKUQG-OZXSUGGESA-N |
Isomerische SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=NN=C4)C5=C(C=C(C=C5)Cl)Cl |
Kanonische SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NN=C4)C5=C(C=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13853906.png)
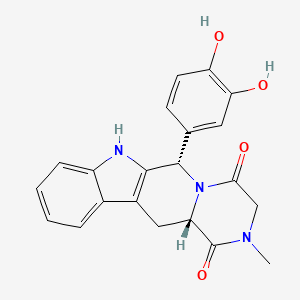
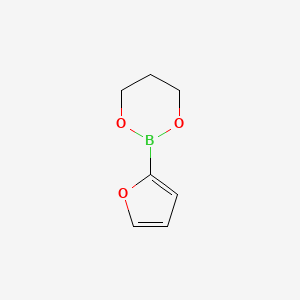
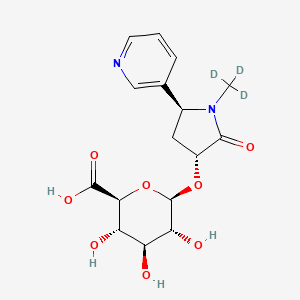
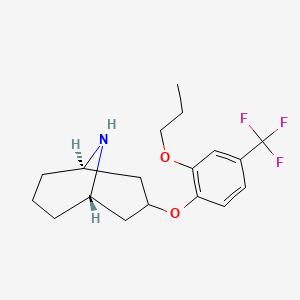
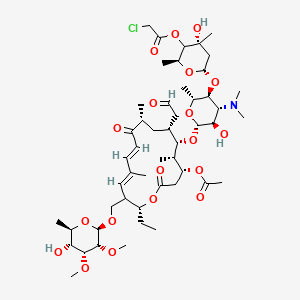
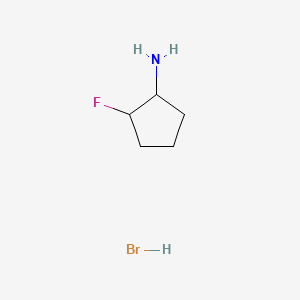
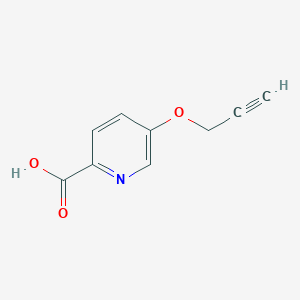
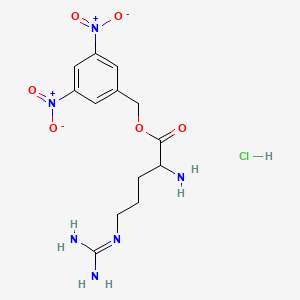
![2-[2-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]phenyl]-1,4,5,6-tetrahydropyrimidine Hydrobromide](/img/structure/B13853939.png)
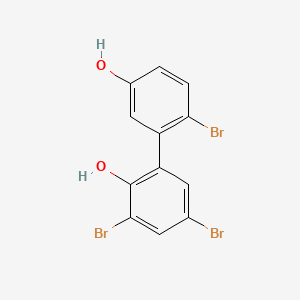
![tert-Butyl ((2R,3aS)-4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)carbamate](/img/structure/B13853953.png)
